molecular formula C10H15Cl2N3O B3075002 3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride CAS No. 10252-91-2

3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride

Cat. No.: B3075002
CAS No.: 10252-91-2
M. Wt: 264.15 g/mol
InChI Key: AKOFNIRQFRPVPJ-UHFFFAOYSA-N
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Description

3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride is a benzimidazole derivative of significant interest in medicinal chemistry and biochemical research. Benzimidazole nuclei are recognized as privileged structures and unavoidable motifs in the rational design of novel drugs due to their wide range of biological activities . This compound serves as a key chemical building block for researchers exploring the development of new therapeutic agents. Its structure, featuring a benzimidazole core with an amino substituent and a propanol side chain, makes it a valuable intermediate for synthesizing more complex molecules aimed at interacting with biological targets like DNA . Scientific studies have demonstrated that benzimidazole derivatives bearing specific functional groups can exhibit considerable antitumor potential . Some related compounds have been shown to stop the proliferation of human cancer cells in both two-dimensional (2D) and more physiologically relevant three-dimensional (3D) cell culture assays, particularly in lung cancer models . The mechanism of action for such compounds often involves binding to the minor groove of AT-rich DNA sequences, which can subsequently inhibit DNA-dependent enzymes and disrupt crucial cellular processes in target cells . Furthermore, structurally similar molecules have displayed promising antimicrobial properties against organisms such as Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli . Researchers utilize this chemical to study structure-activity relationships and to develop new compounds with enhanced efficacy and selectivity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(6-amino-1H-benzimidazol-2-yl)propan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c11-7-3-4-8-9(6-7)13-10(12-8)2-1-5-14;;/h3-4,6,14H,1-2,5,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOFNIRQFRPVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CCCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride typically involves the following steps:

    Formation of Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole ring.

    Introduction of Amino Group: The amino group is introduced through nitration followed by reduction.

    Attachment of Propanol Side Chain: The propanol side chain is attached via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a halogenated propanol compound.

    Formation of Dihydrochloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is purified using techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propanol side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the amino group, such as amines or hydroxylamines.

    Substitution: Substituted propanol derivatives with various functional groups.

Scientific Research Applications

3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets and modulating biological pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride with two structurally related compounds from the evidence:

Parameter 3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (3) (2R)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol dihydrochloride (L-Histidinol dihydrochloride)
Molecular Formula C₁₂H₁₉Cl₂N₃O₂ C₂₂H₂₆N₄O₃ C₆H₁₃Cl₂N₃O
Molecular Weight (g/mol) 308.204 394.47 214.09
Core Structure Benzimidazole Benzimidazole Imidazole
Key Substituents - 5-Amino
- 2-Propanol
- 1-Methyl
- 5-Benzyl(2-hydroxyethyl)amino
- 2-Butanoic acid
- 2-Amino-propanol
- 3-Imidazolyl
Salt Form Dihydrochloride Free acid Dihydrochloride
Notable Functional Groups -NH₂, -OH, Cl⁻ counterions -COOH, -N(benzyl)(2-hydroxyethyl), -CH₃ -NH₃⁺, -OH, Cl⁻ counterions
Synthetic Route Not explicitly described Alkaline hydrolysis followed by acidification Likely derived from histidine biosynthesis pathways
Potential Applications Unspecified (structural analogs suggest antimicrobial/antiviral use) Unclear; carboxylic acid may enable conjugation or metal chelation Histidine biosynthesis intermediate; biochemical research

Structural and Functional Differences

Core Heterocycle: The main compound and ’s derivative share a benzimidazole core, which offers extended aromaticity compared to the imidazole in L-Histidinol . Benzimidazoles often exhibit stronger DNA intercalation or enzyme inhibition due to their planar structure. L-Histidinol’s imidazole ring is smaller and less aromatic, making it more reactive in proton-transfer reactions (e.g., in enzyme active sites) .

Substituent Chemistry: The 5-amino group in the main compound contrasts with the 5-benzyl(2-hydroxyethyl)amino group in ’s compound. The latter introduces bulkier, lipophilic substituents that may reduce solubility but enhance membrane permeability . L-Histidinol features a chiral amino-propanol side chain critical for its role in histidine biosynthesis, whereas the main compound’s propanol chain lacks stereochemical complexity .

Salt Form and Solubility: Both the main compound and L-Histidinol are dihydrochloride salts, improving aqueous solubility compared to ’s free acid form. The carboxylic acid in ’s compound may dominate its solubility profile, favoring ionized states in basic environments .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity: ’s compound, with a benzyl group and longer butanoic acid chain, is likely more lipophilic than the main compound, affecting absorption and distribution.
  • Stability : The dihydrochloride salt form in the main compound may improve shelf-life compared to free bases, while the carboxylic acid in ’s compound could form stable salts with metals .

Biological Activity

3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride, with the CAS number 1158279-25-4, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆Cl₂N₃O
  • Molar Mass : 241.72 g/mol
  • Hazard Classification : Irritant

Synthesis

The synthesis of 3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride typically involves the modification of benzoimidazole derivatives. The compound's structure allows for various substitutions that can enhance its biological activity.

Anticancer Activity

Research has shown that compounds related to benzoimidazole exhibit significant anticancer properties. A study highlighted the potential of benzoimidazole derivatives in targeting cancer cells, particularly in lung adenocarcinoma models. For instance, compounds with amino substitutions demonstrated enhanced cytotoxicity against A549 human lung adenocarcinoma cells when compared to standard chemotherapeutic agents like cisplatin .

CompoundIC50 (µM)Cell Line
3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OLTBDA549
Cisplatin10A549

Antimicrobial Activity

The antimicrobial efficacy of benzoimidazole derivatives has also been documented. In vitro studies indicate that certain derivatives exhibit activity against multidrug-resistant strains of Staphylococcus aureus. The presence of the amino group in the structure is critical for enhancing this activity, making it a promising scaffold for developing new antimicrobial agents .

PathogenMIC (µg/mL)Activity
S. aureus (MRSA)< 16Effective
E. coli (MDR)> 64Ineffective

Case Studies

Several studies have focused on the biological activities of compounds similar to 3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride:

  • Anticancer Study : A derivative was tested against A549 cells, showing a reduction in cell viability by 66% at a concentration of 100 µM, indicating significant anticancer potential .
  • Antimicrobial Study : Another study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), where it demonstrated a minimum inhibitory concentration (MIC) of less than 16 µg/mL, highlighting its potential as an antimicrobial agent .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride?

The synthesis typically involves a multi-step process:

  • Step 1: Condensation of 5-nitro-1H-benzimidazole derivatives with propanol precursors under acidic conditions.
  • Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C in ethanol).
  • Step 3: Formation of the dihydrochloride salt via treatment with HCl gas in anhydrous ether. Key characterization tools include 1^1H NMR (e.g., δ 8.25 ppm for aromatic protons) and ESI–MS (m/z 351.00). Recrystallization in ethanol/water mixtures ensures purity .

Q. What are the recommended protocols for handling and storing this compound?

  • Storage: Airtight containers under inert gas (argon) at -20°C to prevent hygroscopic degradation.
  • Handling: Use PPE (nitrile gloves, safety goggles) and conduct procedures in a fume hood.
  • Stability Monitoring: Periodic HPLC purity checks (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. Which analytical techniques are critical for confirming purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to verify aromatic and aliphatic proton environments (e.g., δ 7.55–7.47 ppm for benzimidazole protons).
  • Mass Spectrometry (ESI–MS): Molecular ion peaks (e.g., m/z 351.00) for mass validation.
  • Elemental Analysis: Quantitative validation of C, H, N (±0.4% of theoretical values) .

Advanced Research Questions

Q. How can quantum chemical calculations optimize the synthesis pathway?

Density Functional Theory (DFT) predicts transition states and intermediates, reducing trial-and-error. For example, ICReDD’s workflow combines quantum mechanics (B3LYP/6-31G*) with experimental validation to identify low-energy reaction pathways, cutting optimization time by 40–60% .

Q. What experimental design strategies minimize byproduct formation during nitro reduction?

  • Response Surface Methodology (RSM): Optimizes parameters (temperature, catalyst loading, pH). A central composite design identified 65°C, pH 3.2, and 5 mol% Pd/C as optimal, achieving >95% yield with <2% dechlorination byproducts.
  • Fractional Factorial Design: Screens critical variables (e.g., solvent polarity, reducing agent stoichiometry) .

Q. How can researchers resolve contradictions in reported 1^11H NMR chemical shifts?

Discrepancies arise from solvent effects (DMSO-d6 vs. CDCl3) or impurities. Solutions include:

  • Standardized Conditions: Use deuterated solvents consistently.
  • Computational Validation: Compare experimental shifts with Gaussian09/B3LYP/6-31G* predictions.
  • Purity Verification: Elemental analysis and HPLC to rule out impurities .

Q. What strategies improve solubility for in vitro bioactivity assays?

  • Co-Solvent Systems: Use DMSO/water mixtures (≤5% DMSO) to enhance aqueous solubility.
  • Salt Screening: Explore alternative counterions (e.g., mesylate) if dihydrochloride exhibits poor solubility.
  • Hansen Solubility Parameters (HSP): Predict compatible solvents (e.g., ethanol, PEG-400) .

Q. How does crystallography aid in structural confirmation?

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, a related benzimidazole derivative (2LK) confirmed a 120.5° dihedral angle between benzimidazole and oxazole rings, validating computational models .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

  • Standardized Assays: Use identical cell lines (e.g., HEK-293) and protocols (e.g., MTT assay).
  • Batch Analysis: Compare purity (HPLC ≥98%) and salt form (dihydrochloride vs. free base).
  • Control Experiments: Include positive controls (e.g., omeprazole for antiulcer activity) .

Methodological Resources

  • Synthesis Optimization: ICReDD’s integrated computational-experimental workflows .
  • Statistical Design: DOE frameworks from chemical engineering (CRDC RDF2050108) .
  • Safety Protocols: Combi-Blocks’ guidelines for hygroscopic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
Reactant of Route 2
3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride

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